
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising an oxadiazole moiety linked to a pyrrolidine sulfonamide and a methoxyphenyl group. The synthesis typically involves multi-step reactions starting from 2-methoxybenzohydrazide, leading to the formation of the oxadiazole ring through cyclization reactions.
Synthetic Route
- Formation of Hydrazone : 2-methoxybenzohydrazide is reacted with methyl 4-formylbenzoate.
- Cyclization : The hydrazone undergoes cyclization to form the oxadiazole.
- Final Product Formation : Treatment with hydrazine hydrate yields the target compound in high yield.
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole structure exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of anti-apoptotic proteins like Bcl-2.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results showed:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against A-431 and Jurkat cell lines.
- Mechanism : Molecular dynamics simulations indicated interactions with Bcl-2 protein, suggesting a mechanism involving disruption of apoptotic signaling pathways.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
A | Staphylococcus aureus | 3.12 | |
B | Escherichia coli | 12.5 | |
C | Pseudomonas aeruginosa | 6.25 |
Anticonvulsant Activity
Some derivatives of the compound have been investigated for anticonvulsant properties. For instance, modifications to the pyrrolidine ring have shown enhanced efficacy in animal models.
Table 2: Anticonvulsant Activity Results
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Oxadiazole Moiety : Essential for anticancer and antimicrobial activities.
- Pyrrolidine Ring : Modifications here can enhance anticonvulsant properties.
- Methoxy Group : Contributes to increased lipophilicity and bioavailability.
Proposed Mechanism (This is a placeholder; actual figures should be referenced from studies).
Q & A
Q. Basic: What are the critical steps in synthesizing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions (e.g., using POCl₃ or oxalyl chloride) .
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via coupling reactions, often employing coupling agents like EDCI or HOBt in polar aprotic solvents (DMF, DCM) .
- Final coupling : Amide bond formation between the oxadiazole and benzamide moieties, optimized with catalysts such as pyridine or DMAP .
Reaction progress is monitored via TLC, and purification uses column chromatography or recrystallization .
Q. Basic: Which analytical techniques are essential for structural confirmation?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological testing) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch in oxadiazole at ~1650 cm⁻¹) .
Q. Advanced: How can reaction yields for oxadiazole ring formation be optimized?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity and reaction rates .
- Catalyst use : Pyridine or DMAP improves coupling efficiency in amide bond formation .
- Temperature control : Reactions at 0–5°C minimize side reactions during cyclization .
- Reagent stoichiometry : Excess oxalyl chloride (1.5–2 eq) ensures complete hydrazide conversion .
Example yields for analogous compounds range from 12–82%, depending on substituents .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Methodological approaches:
- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell lines, incubation times) .
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., HDAC assays) and cell viability (MTT assays) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing pyrrolidine with morpholine) to isolate SAR trends .
- Computational docking : Validate target binding using molecular dynamics simulations (e.g., CYP51 or HDAC homology models) .
Q. Advanced: What computational methods predict target interactions?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., fungal CYP51 or HDACs) .
- MD simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories .
- QSAR models : Relate substituent electronegativity or steric bulk to activity (e.g., ClogP for solubility optimization) .
Q. Basic: Which solvents are optimal for synthesis and purification?
- Synthesis : DMF (polar aprotic, high boiling point) for nucleophilic substitutions; DCM for acid-sensitive reactions .
- Purification : Methanol/water mixtures for recrystallization; ethyl acetate/hexane for column chromatography .
Q. Advanced: How to address stability issues under varying pH/temperature?
- Stability assays : Incubate the compound at 25–40°C in buffers (pH 3–10) and monitor degradation via HPLC .
- Lyophilization : Improves long-term storage stability by removing hydrolytic water .
- Protective groups : Use tert-butyl or acetyl groups for sensitive moieties (e.g., sulfonamide) during synthesis .
Q. Advanced: What SAR strategies enhance sulfonamide bioactivity?
- Substituent variation : Replace pyrrolidine with morpholine (increases solubility) or piperidine (enhances target affinity) .
- Electron-withdrawing groups : Add chloro or trifluoromethyl to the benzamide ring to improve metabolic stability .
- Hybrid analogs : Combine oxadiazole with thiadiazole or pyrazole cores to exploit dual-target mechanisms .
Q. Key Findings from Literature
- Antifungal activity : VNI analogs inhibit fungal CYP51 with IC₅₀ values <1 µM, comparable to fluconazole .
- Anti-inflammatory effects : Pyrrolidine-sulfonamide derivatives reduce COX-2 expression by 60% at 10 µM .
- Synthetic challenges : Low yields (12–15%) in sterically hindered oxadiazole formations necessitate microwave-assisted synthesis .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-17-7-3-2-6-16(17)19-22-23-20(29-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARBKLYQCVTGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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